molecular formula C12H16O2 B12767486 1-(2-Hydroxy-5-methylphenyl)-1-pentanone CAS No. 150033-77-5

1-(2-Hydroxy-5-methylphenyl)-1-pentanone

Cat. No.: B12767486
CAS No.: 150033-77-5
M. Wt: 192.25 g/mol
InChI Key: JIEGZBWQZYNWLR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-1-pentanone is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, and a pentanone chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Raw Materials: 2-Hydroxy-5-methylphenol and pentanoyl chloride

    Reaction Conditions: Controlled temperature and pressure to optimize yield and minimize by-products

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)-1-pentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-1-pentanoic acid

    Reduction: Formation of 1-(2-Hydroxy-5-methylphenyl)-1-pentanol

    Substitution: Formation of 1-(2-Hydroxy-5-nitrophenyl)-1-pentanone or 1-(2-Hydroxy-5-halophenyl)-1-pentanone

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-1-pentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylphenyl)-1-pentanone can be compared with other similar compounds, such as:

    2-Hydroxy-5-methylacetophenone: Similar structure but with an acetophenone group instead of a pentanone chain.

    2-Hydroxy-5-methylbenzaldehyde: Contains an aldehyde group instead of a ketone.

    2-Hydroxy-5-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its pentanone chain differentiates it from other similar compounds, providing unique properties and uses in various fields.

Properties

CAS No.

150033-77-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)pentan-1-one

InChI

InChI=1S/C12H16O2/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,14H,3-5H2,1-2H3

InChI Key

JIEGZBWQZYNWLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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